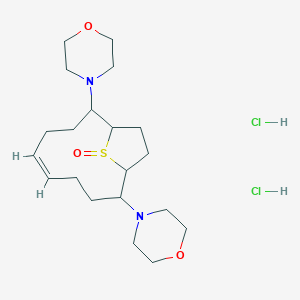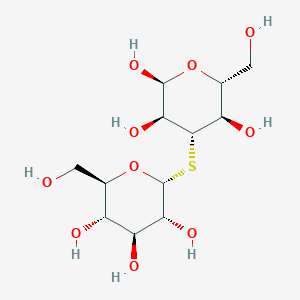
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS is a bicyclic sulfur-containing compound that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is not fully understood. However, it is believed that 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in signal transduction pathways.
Biochemical and Physiological Effects
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been shown to have antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be difficult to work with due to its low solubility in water.
Zukünftige Richtungen
There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research. One direction is to further investigate its mechanism of action and its potential applications in cancer therapy. Another direction is to study its potential as an antiviral and antibacterial agent. Additionally, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride could be used as a tool to study the role of topoisomerase II and protein kinase C in various biological processes.
Conclusion
In conclusion, 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has several advantages for lab experiments, but also has some limitations. There are several future directions for 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride research, including investigating its mechanism of action and potential applications in cancer therapy and studying its potential as an antiviral and antibacterial agent.
Synthesemethoden
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride can be synthesized by reacting 2,9-dichloro-5,6,7,8-tetrahydro-13H-benz[e]indolo[2,3-a]pyrrolo[3,4-c]carbazole with morpholine and sodium sulfide in the presence of a palladium catalyst. The resulting compound is then treated with hydrochloric acid to obtain 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride dihydrochloride salt.
Wissenschaftliche Forschungsanwendungen
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has been used in various scientific research studies due to its unique chemical structure and properties. It has been shown to possess anticancer, antiviral, and antimicrobial activities. 2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride has also been used as a tool to study the mechanism of action of various biological processes.
Eigenschaften
CAS-Nummer |
174198-18-6 |
|---|---|
Produktname |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochloride |
Molekularformel |
C20H36Cl2N2O3S |
Molekulargewicht |
455.5 g/mol |
IUPAC-Name |
(5Z)-2,9-dimorpholin-4-yl-13λ4-thiabicyclo[8.2.1]tridec-5-ene 13-oxide;dihydrochloride |
InChI |
InChI=1S/C20H34N2O3S.2ClH/c23-26-19-7-8-20(26)18(22-11-15-25-16-12-22)6-4-2-1-3-5-17(19)21-9-13-24-14-10-21;;/h1-2,17-20H,3-16H2;2*1H/b2-1-;; |
InChI-Schlüssel |
PCZUCNXGLHMGHO-UAIGNFCESA-N |
Isomerische SMILES |
C/1CC(C2CCC(S2=O)C(CC/C=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Kanonische SMILES |
C1CC(C2CCC(S2=O)C(CCC=C1)N3CCOCC3)N4CCOCC4.Cl.Cl |
Synonyme |
2,9-Dimorpholino-13-thiabicyclo(8.2.1)tridec-5-ene 13-oxide dihydrochl oride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(17S,18S,19S,20R)-17-acetyloxy-20-[(2S,3S,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-carboxy-18,19,21-trihydroxy-16-methylhenicosyl]-6-hydroxybenzoic acid](/img/structure/B221485.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)



![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)